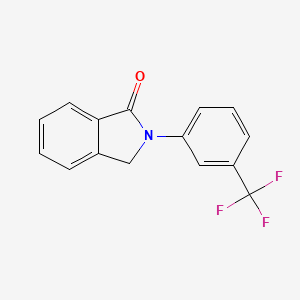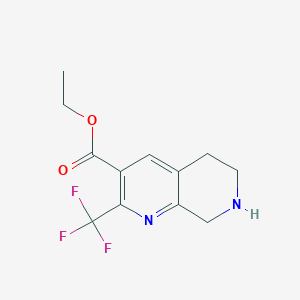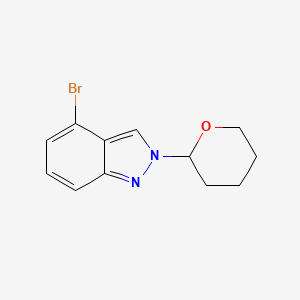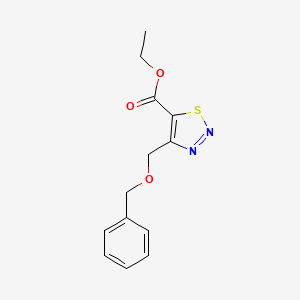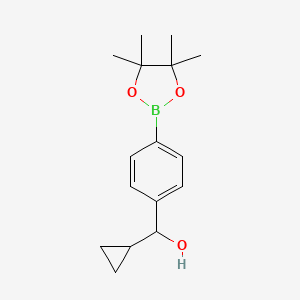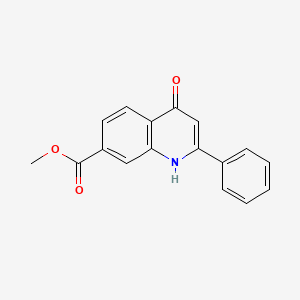![molecular formula C18H29NO B11844671 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine CAS No. 922500-80-9](/img/structure/B11844671.png)
3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then reacted with 4-tert-butylphenol to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Oxetane derivatives are used as building blocks in drug discovery due to their unique properties, such as increased metabolic stability and hydrophilicity.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe in biological studies to understand the interactions of oxetane-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can act as a hydrogen bond acceptor, influencing the solubility and metabolic stability of the compound . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine include:
tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Another oxetane derivative with applications in medicinal chemistry.
(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol: A research compound used in various chemical studies.
These compounds share the oxetane ring structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
922500-80-9 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H29NO/c1-17(2,3)15-7-9-16(10-8-15)18(13-20-14-18)11-6-12-19(4)5/h7-10H,6,11-14H2,1-5H3 |
InChI Key |
JBROHYJMMLBPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




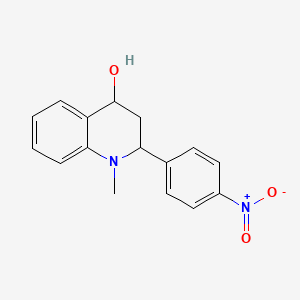
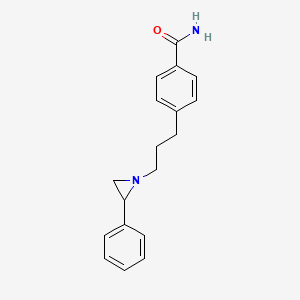
![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
